

Tirbanibulin induction of G2/M cell cycle arrest and apoptosis

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Compound Focus: Tirbanibulin

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Mechanism of Action: Tubulin Polymerization Inhibition

Tirbanibulin's primary anti-proliferative effect stems from its direct and reversible binding to tubulin, which disrupts microtubule dynamics.

- **Target Identification:** Studies using photoaffinity labeling and competitive binding assays with purified tubulin identified **α - and β -tubulin** as the primary targets of **tirbanibulin**. It binds to the **colchicine-binding site on β -tubulin** [1] [2] [3].
- **Inhibition of Polymerization:** In vitro tubulin polymerization assays demonstrate that **tirbanibulin inhibits polymerization in a reversible and concentration-dependent manner**. This inhibition is comparable to known microtubule destabilizers like nocodazole [1] [2].
- **Microtubule Network Disruption:** Immunofluorescence studies in various cell lines, including immortalized keratinocytes (CCD-1106 KERTr), prostate cancer cells (PC3), and others, show that **tirbanibulin treatment leads to the complete disruption of the filamentous microtubule network**. This effect is reversible upon drug removal [1] [2].

Mechanism of Action: Src Kinase Signaling Inhibition

Tirbanibulin also acts as a **non-ATP competitive inhibitor of the Src tyrosine kinase** [3] [4]. Src kinase is upregulated in hyperproliferative skin disorders and pre-malignant lesions like AK, playing a role in cell proliferation, survival, and migration [2] [3]. However, a 2024 study suggests that interference with SRC

signaling may not be the dominant mechanism in keratinocytes and cSCC cell lines, where the effect on β -tubulin-polymerization was more prominent [5].

Consequence 1: G2/M Phase Cell Cycle Arrest

The disruption of microtubule formation prevents the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division. This failure leads to a blockade in the cell cycle.

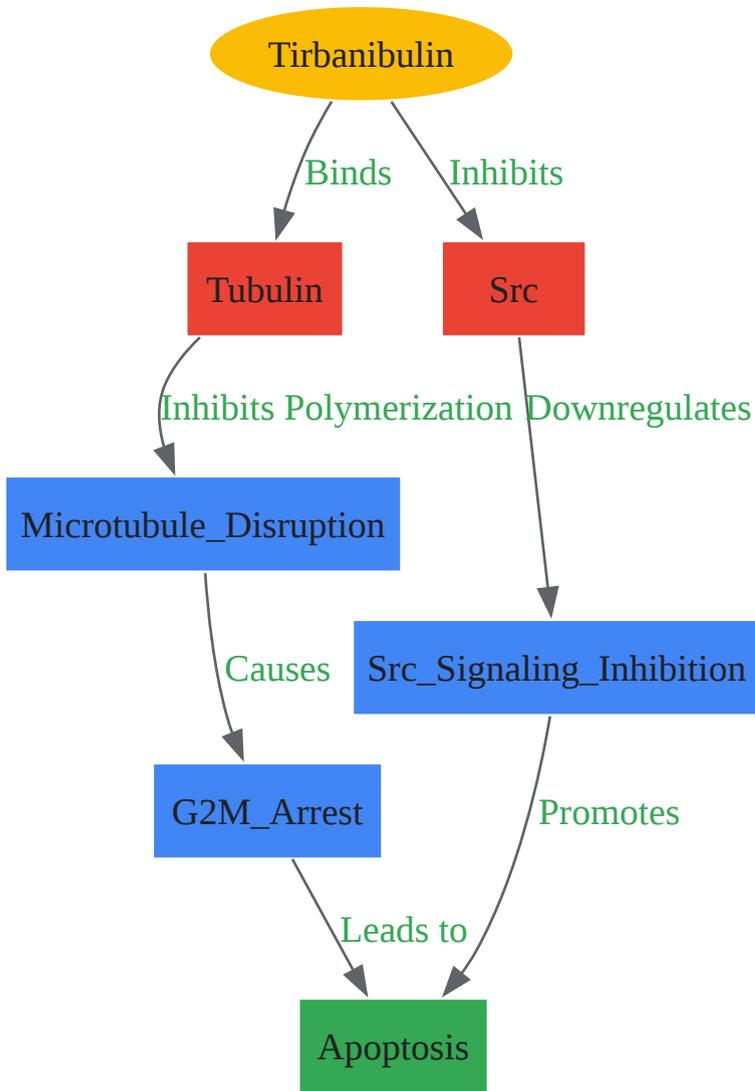
- **Experimental Evidence:** Flow cytometry analysis of CCD-1106 KERTr cells, peripheral blood mononuclear cells (PBMCs), and various cancer cell lines shows that **tirbanibulin** treatment induces a **reversible arrest at the G2/M phase** of the cell cycle [1] [2]. The cell cycle cannot progress from the late interphase into mitosis without a functional mitotic spindle [1].

Consequence 2: Induction of Apoptosis

The inability to progress through the cell cycle triggers programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.

- **Early Apoptosis Markers:** Treatment of PC3-LN4 cell lines with **tirbanibulin** resulted in positive staining for **Annexin V**, a marker for early apoptosis [1].
- **Activation of Apoptotic Pathways:** Immunoblot analyses demonstrate that **tirbanibulin** induces **hyperphosphorylation of Bcl-2** and cleavage of **caspases 8 and 9**, leading to the activation of **caspase 3** and subsequent cleavage of **PARP**. This confirms the activation of both intrinsic and extrinsic apoptosis signaling cascades [1] [4].
- **Cell-Type Specific Sensitivity:** A 2024 study noted that apoptosis was most prominent in the highly sensitive A431 cSCC cell line, while other cell lines exhibited stronger anti-proliferative and anti-migratory effects [5].

The core mechanistic pathway of **tirbanibulin** can be summarized as follows:



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*Summary of **Tirbanibulin**'s Dual Mechanism of Action*

Quantitative Potency Data

Tirbanibulin exhibits potent antiproliferative activity across a wide range of cancer cell lines. The table below summarizes half-maximal inhibitory concentration (IC50) values from key studies [1].

Cell Line	Cell Type / Cancer Origin	IC50 (nM)
A431	Squamous cell carcinoma	15
SCC-12	Cutaneous squamous cell carcinoma	Data in [5]
CCD-1106 KERTr	Immortalized keratinocytes	40
PC3	Prostate cancer	9
PC3-LN4	Prostate cancer (derivative)	Data in [1]
MDA-MB-231	Breast cancer (triple-negative)	20-45
HT29	Colon cancer	25
A549	Lung cancer	9
K562	Chronic myeloid leukemia	13
NCI/ADR-RES	Multidrug-resistant ovarian cancer	56

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

1. Cell Culture and Treatment

- Cell Lines:** Common models include immortalized human keratinocytes (CCD-1106 KERTr), cutaneous squamous cell carcinoma lines (A431, SCC-12), and other cancer lines (PC3, MDA-MB-231) [1] [5].
- Culture Conditions:** Grow cells in recommended media (e.g., DMEM for A431, specialized Keratinocyte Growth Medium for NHEK) supplemented with fetal calf serum and other necessary additives at 37°C in a 5% CO₂ atmosphere [5].
- Tirbanibulin Preparation:** Dissolve **tirbanibulin** in **DMSO** to create a stock solution. Use DMSO alone as a vehicle control in experiments. Treatment concentrations in experiments typically range from low nanomolar (e.g., 20 nM) up to 100 nM [5].

2. Key Assays and Procedures

- **Tubulin Polymerization Assay:** Use purified tubulin. Initiate polymerization by shifting temperature to 37°C. Measure polymerization kinetics by tracking absorbance at 340 nm over time. Compare **tirbanibulin**'s effect against controls (buffer alone), polymerization promoters (paclitaxel), and destabilizers (nocodazole) [1] [2].
- **Immunofluorescence for Microtubules:** Seed cells on coverslips, treat with **tirbanibulin**, then fix and permeabilize. Stain microtubules with anti- α -tubulin antibody and a fluorescent secondary antibody. Visualize and capture images using a fluorescence microscope to observe network disruption [1] [2].
- **Cell Cycle Analysis by Flow Cytometry:** Harvest treated and control cells, fix, and stain DNA with propidium iodide (PI). Analyze PI fluorescence intensity using a flow cytometer to determine the proportion of cells in each cell cycle phase (G0/G1, S, G2/M) [1].
- **Apoptosis Detection via Annexin V Staining:** Harvest cells and stain with **FITC-conjugated Annexin V** and a viability dye like **7-AAD**. Analyze using flow cytometry to distinguish live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cell populations [1] [5].
- **Western Blot for Apoptotic Markers:** Isolate total protein from treated cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against cleaved caspases (3, 8, 9), cleaved PARP, and phosphorylated Bcl-2. Use GAPDH or similar as a loading control [1].

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